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Compound of Interest

4'-Amino-3',5'-
Compound Name: _
dichloroacetophenone

Cat. No.: B195734

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
pharmaceutical intermediate, 4'-Amino-3',5'-dichloroacetophenone (CAS No: 37148-48-4).
Aimed at researchers, scientists, and professionals in drug development, this document details
the available mass spectrometry data, along with predicted Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopic data. Furthermore, it outlines the experimental protocols
for the synthesis and subsequent spectroscopic analysis of the compound.

Core Spectroscopic Data

The structural elucidation of 4'-Amino-3',5'-dichloroacetophenone, a compound with the
molecular formula CsH7CI2NO, relies on a combination of spectroscopic techniques. While
experimentally derived NMR and IR spectra are not readily available in the public domain, this
guide presents a combination of available mass spectrometry data and predicted NMR and IR
data to facilitate its characterization.

Mass Spectrometry (MS)

Mass spectrometry data from the PubChem database indicates the following significant peaks
for 4'-Amino-3',5'-dichloroacetophenone[1]:
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Mass-to-Charge Ratio (m/z) Interpretation

203 Molecular ion [M]+

190 Fragment ion, likely loss of a methyl group
188 Fragment ion, likely loss of a methyl group

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental

verification.
Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
) Aromatic Protons (H-
~7.8 Singlet 2H
2', H-6")
~4.9 Singlet 2H Amine Protons (-NHz)
~2.5 Singlet 3H Methyl Protons (-CHs)

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental

verification.
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Chemical Shift (ppm) Assighment

~195 Carbonyl Carbon (C=0)
~145 Aromatic Carbon (C-4")

~130 Aromatic Carbon (C-1")

~128 Aromatic Carbons (C-2', C-6")
~120 Aromatic Carbons (C-3', C-5")
~26 Methyl Carbon (-CH3)

Predicted Infrared (IR) Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental

verification.
Wavenumber (cm~—?) Intensity Assignment
3400-3200 Medium N-H stretch (amine)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
~1680 Strong C=0 stretch (ketone)[2]
1600-1450 Medium C=C stretch (aromatic)
850-750 Strong C-Cl stretch

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic
analysis of 4'-Amino-3',5'-dichloroacetophenone and related aromatic ketones.

Synthesis of 4'-Amino-3',5'-dichloroacetophenone

This synthesis is adapted from known chlorination procedures of 4-aminoacetophenone[3][4].
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Materials:

4-aminoacetophenone

Glacial acetic acid

Chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)
e Ice

Ethanol

Procedure:
» Dissolve 4-aminoacetophenone in glacial acetic acid in a reaction vessel.
e Cool the mixture in an ice bath.

» Slowly add the chlorinating agent to the cooled solution while stirring. Maintain the
temperature below 10°C.

 After the addition is complete, continue stirring for a specified time to ensure the reaction
goes to completion.

» Pour the reaction mixture into ice-water to precipitate the product.
o Collect the solid product by vacuum filtration and wash with cold water.

» Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4'-
Amino-3',5'-dichloroacetophenone.

Spectroscopic Analysis Workflow
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Workflow for the synthesis and spectroscopic analysis of 4'-Amino-3',5'-
dichloroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the purified 4'-Amino-3',5'-dichloroacetophenone in approximately 0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:

e Spectrometer: 400 MHz or higher field NMR spectrometer.
e 'HNMR:

o Number of scans: 16-32
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o Relaxation delay: 1-2 seconds

o Pulse angle: 30-45 degrees

e 13C NMR:
o Number of scans: 1024 or more, depending on sample concentration.
o Technique: Proton-decoupled.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained[3].

» Place a portion of the mixture into a pellet press and apply pressure to form a transparent or
translucent pellet[3].

Instrumentation and Parameters:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Scan range: 4000-400 cm~2,

e Resolution: 4 cm~1.

e Number of scans: 16-32.

» A background spectrum of a pure KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:
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o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

Instrumentation and Parameters:

e Mass Spectrometer: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

e Analysis Mode: Full scan mode to identify the molecular ion and major fragments.

e The specific parameters for the ionization source and mass analyzer should be optimized for
the compound. For chlorinated compounds, observing the isotopic pattern of chlorine (3>Cl
and 37Cl) is crucial for confirmation[5].

This technical guide serves as a foundational resource for researchers working with 4'-Amino-
3',5'-dichloroacetophenone. The provided spectroscopic data and experimental protocols are
intended to support the synthesis, purification, and structural confirmation of this important
pharmaceutical intermediate. It is recommended that the predicted spectroscopic data be
confirmed with experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 4'-Amino-3',5'-
dichloroacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195734#spectroscopic-data-nmr-ir-ms-of-4-amino-3-
5-dichloroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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